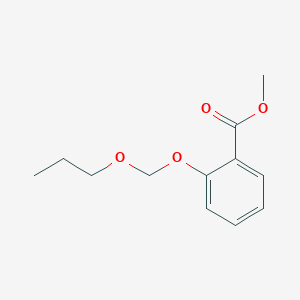
Methyl 2-propoxymethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-propoxymethoxybenzoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the standard synthetic routes for Methyl 2-propoxymethoxybenzoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is typically synthesized via esterification or nucleophilic substitution . A common approach involves reacting 2-hydroxybenzoic acid derivatives with methyl halides or propoxymethyl halides under basic conditions (e.g., NaH or K₂CO₃). For example, and describe similar procedures:
- Step 1 : Protect the hydroxyl group of 2-hydroxybenzoic acid using a propoxymethyl group via Williamson ether synthesis .
- Step 2 : Perform esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) .
Optimization Tips : - Use anhydrous solvents (e.g., dry toluene) to minimize hydrolysis side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.
- Purify intermediates via column chromatography to improve yield.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Weight | ~236.3 g/mol (estimated) | Calculated |
| CAS No. | Not explicitly listed | - |
| InChI Key | Similar to FULHVBYAYSGTKX (see ) | |
| Solubility | Likely lipophilic | Analogous data |
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and ether C-O (~1100 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237) .
Q. Advanced: How can researchers address contradictions in reaction outcomes under varying synthetic conditions?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. substitution). To resolve:
Control Moisture : Use molecular sieves or inert atmospheres to prevent hydrolysis ( highlights moisture sensitivity) .
Vary Catalysts : Compare NaH (strong base) vs. K₂CO₃ (milder base) to favor substitution over elimination .
Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .
Table 2: Reaction Condition Comparison
| Condition | Outcome | Reference |
|---|---|---|
| NaH in dry toluene | High substitution yield | |
| Aqueous NaOH | Hydrolysis dominant |
Q. Advanced: What strategies improve regioselectivity in propoxymethoxy group introduction?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., ester) to position the propoxymethoxy group selectively .
- Protecting Groups : Temporarily block competing reactive sites (e.g., para-hydroxyl) with acetyl groups .
- Computational Modeling : Predict regioselectivity using DFT calculations to guide experimental design.
Q. Application: What are emerging applications in drug delivery or enzyme interaction studies?
Methodological Answer:
- Drug Delivery : The ester and ether moieties enable pH-sensitive degradation, making it a candidate for polymeric nanoparticles (see for analogous systems) .
- Enzyme Studies : Use as a substrate analog to probe esterase or lipase activity via hydrolysis kinetics .
Q. Safety: What are best practices for handling this compound?
Methodological Answer:
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
methyl 2-(propoxymethoxy)benzoate |
InChI |
InChI=1S/C12H16O4/c1-3-8-15-9-16-11-7-5-4-6-10(11)12(13)14-2/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
MXMIELIKZSXWRF-UHFFFAOYSA-N |
规范 SMILES |
CCCOCOC1=CC=CC=C1C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













